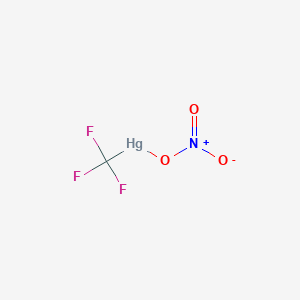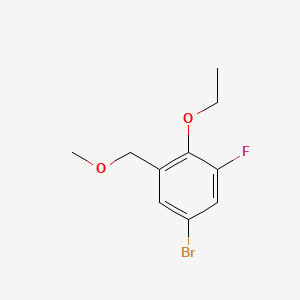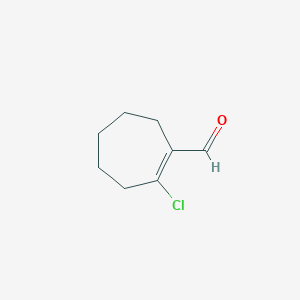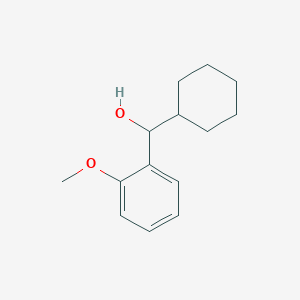![molecular formula C27H34N2O6 B14758480 2-{4-[(2R)-2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-3,5-dimethylphenyl}-5,7-dimethoxy-4H-1-benzopyran-4-one](/img/structure/B14758480.png)
2-{4-[(2R)-2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-3,5-dimethylphenyl}-5,7-dimethoxy-4H-1-benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[(2R)-2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-3,5-dimethylphenyl}-5,7-dimethoxy-4H-1-benzopyran-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a benzopyran core, which is known for its diverse biological activities, and a piperazine moiety, which is often found in pharmaceutical agents due to its ability to enhance drug solubility and bioavailability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2R)-2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-3,5-dimethylphenyl}-5,7-dimethoxy-4H-1-benzopyran-4-one typically involves multiple steps, including esterification, alkylation, nitration, reduction, cyclization, and amination . The process begins with the esterification of a suitable starting material, followed by alkylation to introduce the piperazine moiety. Nitration and reduction steps are used to modify the aromatic ring, and cyclization forms the benzopyran core. Finally, amination reactions introduce the necessary functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography.
化学反応の分析
Types of Reactions
2-{4-[(2R)-2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-3,5-dimethylphenyl}-5,7-dimethoxy-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce nitro groups to amines or to modify other functional groups.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and halogenating agents like bromine or chlorine .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine. Substitution reactions could introduce various functional groups, such as halides or alkyl groups.
科学的研究の応用
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.
Biology: Its biological activity makes it a candidate for studies on cell signaling, enzyme inhibition, or receptor binding.
Industry: It could be used in the development of new materials or as a catalyst in industrial processes.
作用機序
The mechanism of action of 2-{4-[(2R)-2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-3,5-dimethylphenyl}-5,7-dimethoxy-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular processes. For example, it could inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Olanzapine: 2-Methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine.
Bosutinib: 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline.
Uniqueness
Compared to similar compounds, 2-{4-[(2R)-2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-3,5-dimethylphenyl}-5,7-dimethoxy-4H-1-benzopyran-4-one stands out due to its unique combination of a benzopyran core and a piperazine moiety. This structure may confer distinct biological activities and pharmacokinetic properties, making it a valuable compound for further research and development.
特性
分子式 |
C27H34N2O6 |
|---|---|
分子量 |
482.6 g/mol |
IUPAC名 |
2-[4-[(2R)-2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-3,5-dimethylphenyl]-5,7-dimethoxychromen-4-one |
InChI |
InChI=1S/C27H34N2O6/c1-17-10-19(23-14-22(31)26-24(33-5)12-21(32-4)13-25(26)35-23)11-18(2)27(17)34-16-20(30)15-29-8-6-28(3)7-9-29/h10-14,20,30H,6-9,15-16H2,1-5H3/t20-/m1/s1 |
InChIキー |
UDPXIEUTIPNLKC-HXUWFJFHSA-N |
異性体SMILES |
CC1=CC(=CC(=C1OC[C@@H](CN2CCN(CC2)C)O)C)C3=CC(=O)C4=C(O3)C=C(C=C4OC)OC |
正規SMILES |
CC1=CC(=CC(=C1OCC(CN2CCN(CC2)C)O)C)C3=CC(=O)C4=C(O3)C=C(C=C4OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[(2R,3R,4S)-4-[(Acetyloxy)methyl]-3-(phenylmethoxy)-1-(phenylmethyl)-2-azetidinyl]methyl]-acetamide](/img/structure/B14758401.png)
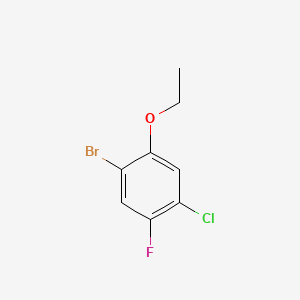

![5-O-tert-butyl 2-O-ethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B14758421.png)
![4'-Isopropoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14758422.png)
![[2-(2,2-Dimethylpropanoylamino)-3-fluorophenyl]boronic acid](/img/structure/B14758430.png)
